N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-acetyl-2-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7(14)9-4-5-10(12)11(6-9)13(3)8(2)15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUINLJQLUXVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)N(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676749 | |
| Record name | N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235488-50-2 | |
| Record name | N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide typically involves the reaction of 5-acetyl-2-fluoroaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(5-Acetyl-2-fluorophenyl)acetamide
- 5-Acetyl-2-fluorophenylboronic acid
Comparison: N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide is unique due to the presence of both acetyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
Overview
N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide is a synthetic compound characterized by the presence of acetyl, fluorine, and amide functional groups. Its biological activity has garnered interest in various fields, including medicinal chemistry, where it is investigated for potential therapeutic properties. This article will explore its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-2-fluoroaniline with acetic anhydride, often facilitated by a catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the product. In industrial applications, large-scale batch reactors are commonly employed for efficient production.
This compound's biological activity primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction may alter their activity, leading to various physiological effects. The precise molecular pathways affected by this compound depend on the specific biological context in which it is studied.
Biological Evaluations
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antiproliferative Effects : Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against prostate cancer cell lines (e.g., LNCaP and PC-3) by inhibiting androgen receptor signaling pathways .
- Inhibition of Enzymatic Activity : Some studies have shown that compounds with similar structures can inhibit enzymes involved in steroid biosynthesis, thus demonstrating potential in treating hormone-related cancers .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(5-Acetyl-2-fluorophenyl)acetamide | Lacks methyl group | Limited studies on biological effects |
| 5-Acetyl-2-fluorophenylboronic acid | Boronic acid derivative | Known for its role in medicinal chemistry |
| N-Methylacetamide | Simple amide structure | Studied for its metabolic pathways |
Case Studies
- Prostate Cancer Treatment : A study evaluated the effects of a series of nitrogen-containing steroids, including derivatives related to this compound. These compounds showed potent inhibition of androgen receptor activity and demonstrated antiproliferative effects in vitro .
- Enzyme Inhibition : Another investigation focused on the inhibition of CYP17A1 (17α-hydroxylase) by compounds structurally similar to this compound. The results indicated significant inhibition rates, suggesting a potential mechanism for anticancer action .
Q & A
Q. What are the optimal synthetic routes for N-(5-Acetyl-2-fluorophenyl)-N-methylacetamide?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized via refluxing 2-chloro-N-phenylacetamide precursors with sodium azide in a toluene-water (8:2) solvent system for 5–7 hours, followed by TLC monitoring (hexane:ethyl acetate, 9:1) and purification via crystallization or ethyl acetate extraction . For the target compound, introducing the acetyl and fluorine substituents may require modified precursors (e.g., 5-acetyl-2-fluoroaniline) and optimized reaction conditions. Catalysts like Pd or Cu could facilitate coupling steps for aryl halide intermediates.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra to confirm substituent positions. The fluorine atom induces deshielding in adjacent protons, while the acetyl group shows a carbonyl peak at ~170 ppm in C NMR.
- IR : Look for amide C=O stretching (~1650 cm) and acetyl C=O (~1700 cm). Fluorine substituents may alter absorption bands .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion (CHFNO) and fragmentation patterns, distinguishing between acetyl and methyl groups.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodological Answer : Use B3LYP/6-31G(d,p) basis sets to model the compound’s HOMO-LUMO gaps, electrostatic potential (MESP), and Fukui indices for nucleophilic/electrophilic sites . Compare theoretical IR spectra with experimental data to validate the structure. For example, in corrosion inhibition studies, DFT calculations correlated with electrochemical measurements to explain adsorption mechanisms on metal surfaces .
Q. How to resolve contradictions between experimental and computational data?
- Methodological Answer : Discrepancies in inhibition efficiency or reactivity may arise from solvent effects, impurities, or approximations in computational models. Cross-validate using:
- Experimental Adjustments : Vary solvent polarity (e.g., DMSO vs. ethanol) to assess solvation effects.
- Theoretical Refinement : Include dispersion corrections (e.g., D3-BJ) or hybrid functionals (e.g., M06-2X) for better accuracy .
- Statistical Analysis : Plot experimental vs. theoretical results (e.g., inhibition efficiency) to identify systematic errors .
Q. What strategies ensure purity during synthesis and storage?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to remove unreacted precursors or by-products .
- Stability Testing : Monitor degradation via accelerated aging (e.g., 40°C/75% RH for 1 month) and HPLC analysis.
- Impurity Profiling : Reference standards (e.g., N-acetyl norfentanyl analogs) and LC-MS can identify trace by-products .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in amber glass vials at –20°C under inert gas (N) to prevent hydrolysis or oxidation.
- Emergency Measures : Neutralize spills with activated carbon and dispose via hazardous waste protocols.
Application-Oriented Research
Q. How to design bioactivity assays (e.g., antimicrobial or anticancer)?
- Methodological Answer :
- In Vitro Testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) or MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Studies : Probe interactions with DNA (via fluorescence quenching) or enzymes (e.g., kinase inhibition assays).
- SAR Analysis : Modify substituents (e.g., replacing fluorine with chlorine) to study structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
